3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
Properties
IUPAC Name |
3-[1-(4-nitropyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-9(17-8-10(7-13-17)18(19)20)12-15-14-11-5-3-2-4-6-16(11)12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQOGBESYJNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124629 | |
| Record name | 6,7,8,9-Tetrahydro-3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-5H-1,2,4-triazolo[4,3-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-21-7 | |
| Record name | 6,7,8,9-Tetrahydro-3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-5H-1,2,4-triazolo[4,3-a]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,8,9-Tetrahydro-3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-5H-1,2,4-triazolo[4,3-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a synthetic compound that exhibits a range of biological activities due to its unique structural features. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.
- Molecular Formula : C₁₂H₁₆N₆O₂
- Molecular Weight : 276.29 g/mol
- CAS Number : 1245772-21-7
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains and fungi.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Example A | E. coli | 20 |
| Example B | Staphylococcus aureus | 15 |
| Example C | Aspergillus niger | 40 |
2. Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. The compound has shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
| Study Reference | Inhibitory Activity (%) | Concentration (µM) |
|---|---|---|
| Study 1 | TNF-α: 76% | 10 |
| Study 2 | IL-6: 86% | 10 |
3. Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. For example, compounds related to this structure have been tested against various cancer cell lines including H460 and A549.
| Cell Line | IC50 (µM) |
|---|---|
| H460 | 5 |
| A549 | 7 |
4. Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may also exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis and various bacterial strains. The results indicated that certain derivatives showed promising antimicrobial activity with MIC values comparable to standard antibiotics like rifampin .
Case Study 2: Anti-inflammatory Mechanisms
Selvam et al. synthesized novel pyrazole compounds that were evaluated for their anti-inflammatory effects in animal models. The compounds significantly reduced edema in carrageenan-induced inflammation models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can be contextualized by comparing it to structurally related triazoloazepine and pyrazole derivatives. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Triazoloazepine Derivatives
Key Observations:
Antimicrobial Activity: Derivatives with arylaminomethyl and phenacyl groups (e.g., compounds) show broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (S. aureus) and fungi (C. albicans), with MIC values comparable to Linezolid and Fluconazole .
Structural Modifications :
- Nitro positioning : The 4-nitro group (target compound) vs. 3-methoxy-4-nitro () influences solubility and steric interactions.
- Alkyl vs. aryl substituents : Ethyl groups () may improve metabolic stability compared to bulkier aryl moieties ().
Mechanistic Insights :
Preparation Methods
Synthesis of the Pyrazole Intermediate
The 4-nitro-1H-pyrazole derivative is prepared via nitration of an appropriate pyrazole precursor or by direct synthesis using substituted hydrazines and β-dicarbonyl compounds under controlled conditions. The nitro group is introduced at the 4-position of the pyrazole ring, which is crucial for the biological activity and chemical reactivity of the final compound.
Formation of the Tetrahydro-triazolo[4,3-a]azepine Core
The triazoloazepine core is synthesized through cyclization reactions involving hydrazine derivatives and appropriate cyclic ketones or aldehydes. The process includes:
- Preparation of hydrazide or hydrazone intermediates.
- Cyclodehydration using dehydrating agents or under acidic/basic catalysis.
- Control of stereochemistry during ring closure to obtain the desired tetrahydro structure.
Coupling of the Pyrazole and Triazoloazepine Units
The key step involves the alkylation or nucleophilic substitution at the 3-position of the triazoloazepine ring with the pyrazole substituent bearing the nitro group. This is often achieved by:
- Reacting the triazoloazepine intermediate with a pyrazolyl-ethyl halide or equivalent electrophile.
- Using bases or catalysts to promote substitution.
- Purification of the coupled product by crystallization or chromatography.
Representative Synthetic Route (Based on Patent Literature)
A closely related synthetic method for similar triazolo fused heterocycles (e.g., triazolo[4,3-a]pyridines) involves the following steps, which can be adapted for the target compound:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of a substituted naphthyridinone to form a propionic acid intermediate | Alkyl halide, base, solvent (e.g., DMF) | Formation of acid intermediate (NAPA analog) |
| 2 | Coupling of hydrazinyl-pyrazole derivative with the acid intermediate | Coupling reagent (e.g., EDCI), solvent, base | Formation of hydrazide intermediate (HYDZ analog) |
| 3 | Cyclodehydration of hydrazide to form the triazolo fused ring | Dehydrating agent (e.g., POCl_3, phosphorus(V) reagents), heat | Formation of triazolo fused heterocycle (Compound A analog) |
| 4 | Introduction of nitro group or use of pre-nitrated pyrazole in coupling step | Nitration reagents or pre-functionalized pyrazole | Final compound with nitro substituent |
This convergent synthesis approach allows for the assembly of complex heterocycles with high specificity and yield.
Reaction Conditions and Optimization
- Dehydrating Agents: Phosphorus(V) compounds such as phosphorus oxychloride or thiophosphetane derivatives are commonly used to promote cyclodehydration, facilitating ring closure.
- Bases: Organic bases like triethylamine or inorganic bases may be employed to neutralize acids formed during reactions and to promote nucleophilic substitution.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation and coupling steps to enhance solubility and reaction rates.
- Temperature: Reactions are typically conducted at moderate to elevated temperatures (room temperature to reflux) depending on the step to optimize yield and selectivity.
- Purification: Crystallization of free base or formation of salts (e.g., hydrochloride) is used to purify and stabilize the final compound. Monohydrate forms may also be isolated for improved handling.
Analytical Data Supporting Preparation
While specific analytical data for this exact compound are limited in the public domain, typical characterization methods for this class of compounds include:
| Technique | Purpose | Expected Observations |
|---|---|---|
| NMR (1H, 13C) | Structural confirmation | Chemical shifts consistent with pyrazole, triazoloazepine protons and carbons |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at ~276.3 g/mol |
| IR Spectroscopy | Functional group identification | Nitro group peaks (~1500-1600 cm^-1), NH stretches |
| Elemental Analysis | Purity and composition | Consistent with calculated C, H, N, O percentages |
| X-ray Crystallography | Structural elucidation (if crystals obtained) | Confirmation of fused ring system and substituent positions |
Summary Table of Preparation Steps
Q & A
Q. What are the key considerations in designing a synthetic route for 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine?
A multi-step synthesis approach is typically required, involving:
- Heterocycle coupling : Pyrazole and triazole fragments are often synthesized separately and coupled via alkylation or condensation. For example, hydrazine hydrate can cyclize intermediates into pyrazole rings, while phosphorus oxychloride facilitates triazole-thiadiazole condensations .
- Solvent and catalyst selection : Reactions in toluene or methylene chloride with catalysts like sodium hydride or trifluoroacetic acid optimize yield and regioselectivity .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or HPLC ensures purity (>80% yield in optimized conditions) .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 5.96 ppm in CDCl₃) .
- Infrared Spectroscopy (IR) : Functional groups like nitro (1520–1350 cm⁻¹) and triazole (2122 cm⁻¹ for azide intermediates) are validated .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., HRMS-EI matching calculated 244.0703 for intermediates) .
Advanced Research Questions
Q. How can computational methods predict biological targets for this compound?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6). This identifies binding affinities and guides antifungal activity studies .
- Quantum chemical calculations : Optimize reaction pathways for heterocycle formation using Gaussian or ORCA, reducing trial-and-error synthesis .
- AI-driven models : Implement machine learning (e.g., COMSOL Multiphysics integration) to predict reaction outcomes or toxicity profiles .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Combine in vitro enzyme inhibition (e.g., lanosterol demethylase assays) with cell-based viability tests (e.g., MIC against Candida spp.) to validate antifungal mechanisms .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., nitro group position on pyrazole) and correlate changes with activity trends .
- Meta-analysis : Use statistical tools (e.g., R or Python) to aggregate data from disparate studies, identifying outliers or confounding variables .
Q. What strategies optimize reaction yield and purity in multi-step syntheses?
- Design of Experiments (DOE) : Apply factorial designs to screen variables (temperature, solvent ratios, catalyst loading). For example, a 2³ factorial design can optimize azide coupling reactions .
- In-line monitoring : Use HPLC or Raman spectroscopy to track reaction progress in real time, minimizing side products .
- Green chemistry principles : Replace toxic solvents (e.g., methylene chloride) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Methodological Recommendations
- For reproducibility : Document reaction conditions (e.g., "slow warming to 50°C" ) and characterize all intermediates.
- For scalability : Pilot continuous-flow synthesis for hazardous steps (e.g., azide formation) .
- For interdisciplinary work : Collaborate with computational chemists to integrate docking results with wet-lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
